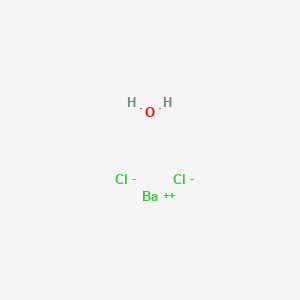

Barium(2+);dichloride;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Barium(2+);dichloride;hydrate, commonly known as barium chloride dihydrate, is an inorganic compound with the chemical formula BaCl₂·2H₂O. It is one of the most common water-soluble salts of barium. This compound appears as white crystals and is highly toxic. It is widely used in various industrial applications due to its solubility in water and its ability to impart a yellow-green coloration to a flame .

Preparation Methods

Barium chloride dihydrate can be synthesized through several methods:

Reaction with Barium Hydroxide or Barium Carbonate:

Reaction with Barium Sulfide:

Direct Reaction with Barium Metal:

Industrial Production:

Chemical Reactions Analysis

Barium chloride dihydrate undergoes various chemical reactions:

Precipitation Reactions:

Oxidation and Reduction:

Substitution Reactions:

Scientific Research Applications

Barium chloride dihydrate has numerous applications in scientific research:

Mechanism of Action

Barium chloride exerts its effects primarily through its interaction with calcium channels. It can depolarize myofibers, leading to an increase in intracellular calcium concentration. This results in muscle contraction, proteolysis, and membrane disruption. The compound can also fragment motor nerves and microvessels, further compromising muscle integrity .

Comparison with Similar Compounds

Barium chloride dihydrate can be compared with other barium halides and similar compounds:

Barium Fluoride (BaF₂):

Barium Bromide (BaBr₂):

Barium Iodide (BaI₂):

Calcium Chloride (CaCl₂):

Barium chloride dihydrate stands out due to its specific interactions with calcium channels and its wide range of industrial applications.

Properties

CAS No. |

22322-71-0 |

|---|---|

Molecular Formula |

BaCl2H2O |

Molecular Weight |

226.25 g/mol |

IUPAC Name |

barium(2+);dichloride;hydrate |

InChI |

InChI=1S/Ba.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 |

InChI Key |

MPHCLXFWCXFAFC-UHFFFAOYSA-L |

Canonical SMILES |

O.[Cl-].[Cl-].[Ba+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14703861.png)

![4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14703885.png)

![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)